molecular formula C10H13BrClNO B3218156 (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride CAS No. 1187927-52-1

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No. B3218156
CAS RN: 1187927-52-1
M. Wt: 278.57
InChI Key: CBHYADKFFREZNK-HNCPQSOCSA-N
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Description

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, commonly known as BrPhen, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. BrPhen is a chiral compound, meaning it exists in two enantiomeric forms, (R)-BrPhen and (S)-BrPhen, with the former being the more biologically active form.

Scientific Research Applications

BrPhen has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have high affinity and selectivity for certain protein targets, making it a promising candidate for the development of new drugs. BrPhen has also been investigated for its role in the modulation of neurotransmitter systems in the brain, particularly the dopamine and serotonin systems. This has led to research on its potential use in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and addiction.

Mechanism of Action

The mechanism of action of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to certain proteins, altering their conformation and activity. This can lead to downstream effects on various signaling pathways, including those involved in neurotransmitter release and receptor function.
Biochemical and Physiological Effects:
Studies have shown that BrPhen can have both biochemical and physiological effects. In vitro studies have demonstrated its ability to modulate the activity of various proteins, including G protein-coupled receptors and ion channels. In vivo studies have shown that BrPhen can affect neurotransmitter release and uptake, leading to changes in behavior and physiology. It has also been shown to have neuroprotective effects in certain animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride in lab experiments is its high affinity and selectivity for certain protein targets. This can make it a useful tool for studying protein-protein interactions and signaling pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its high potency and potential for off-target effects may require careful dose optimization and control.

Future Directions

There are several future directions for research on (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. One area of interest is its potential use in the treatment of neuropsychiatric disorders. Further research is needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its use as a tool for studying protein-protein interactions and signaling pathways. Future research may focus on identifying new protein targets and optimizing the synthesis and characterization of BrPhen derivatives. Overall, (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride has the potential to be a valuable tool for scientific research and drug discovery.

properties

IUPAC Name

(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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